3,3-Dichloroprop-1-ene-1-sulfonic acid
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Overview
Description
3,3-Dichloroprop-1-ene-1-sulfonic acid is an organosulfur compound with the molecular formula C3H4Cl2O3S This compound is characterized by the presence of two chlorine atoms, a sulfonic acid group, and a double bond in its structure It is a colorless to pale yellow liquid that is soluble in water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroprop-1-ene-1-sulfonic acid typically involves the chlorination of propene followed by sulfonation. One common method includes the following steps:
Chlorination of Propene: Propene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 3,3-dichloropropene.
Sulfonation: The resulting 3,3-dichloropropene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient chlorination and sulfonation reactions. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloroprop-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The sulfonic acid group can undergo oxidation to form sulfonates or reduction to form sulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Addition Reactions: Hydrogen halides or halogens are used under acidic or neutral conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Addition Reactions: Products include halogenated derivatives.
Oxidation and Reduction Reactions: Products include sulfonates or sulfides.
Scientific Research Applications
3,3-Dichloroprop-1-ene-1-sulfonic acid has several scientific research applications:
Biology: The compound is studied for its potential as a biocide due to its ability to disrupt cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of surfactants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dichloroprop-1-ene-1-sulfonic acid involves its interaction with cellular components. The sulfonic acid group can disrupt protein function by modifying amino acid residues, while the chlorine atoms can participate in nucleophilic substitution reactions, leading to cellular damage. The compound’s ability to form reactive intermediates also contributes to its biological activity.
Comparison with Similar Compounds
1,3-Dichloropropene: Similar in structure but lacks the sulfonic acid group.
3-Chloroprop-1-ene-1-sulfonic acid: Contains only one chlorine atom.
Propene-1-sulfonic acid: Lacks chlorine atoms.
Uniqueness: 3,3-Dichloroprop-1-ene-1-sulfonic acid is unique due to the presence of both chlorine atoms and a sulfonic acid group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
63294-51-9 |
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Molecular Formula |
C3H4Cl2O3S |
Molecular Weight |
191.03 g/mol |
IUPAC Name |
3,3-dichloroprop-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C3H4Cl2O3S/c4-3(5)1-2-9(6,7)8/h1-3H,(H,6,7,8) |
InChI Key |
OZPROQQYPURERO-UHFFFAOYSA-N |
Canonical SMILES |
C(=CS(=O)(=O)O)C(Cl)Cl |
Origin of Product |
United States |
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